molecular formula C22H19BrO4 B14430294 Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate CAS No. 80399-25-3

Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate

Cat. No.: B14430294
CAS No.: 80399-25-3
M. Wt: 427.3 g/mol
InChI Key: UVOQAGPPNJETDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbonBenz(a)anthracene itself is known for its carcinogenic properties and is found in tobacco smoke and other sources of incomplete combustion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate typically involves multiple steps. One common method includes the bromination of benz(a)anthracene followed by dihydroxylation and acetylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for the bromination step, and osmium tetroxide (OsO4) or potassium permanganate (KMnO4) for the dihydroxylation . The final acetylation step can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and potential hazards. the general principles of organic synthesis, including the use of large-scale reactors and continuous flow processes, can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various epoxides, quinones, and substituted derivatives of benz(a)anthracene.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate involves its metabolic activation to form reactive intermediates, such as diol-epoxides. These intermediates can bind to DNA, forming adducts that lead to mutations and potentially cancer . The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate is unique due to its specific substitution pattern and the presence of both hydroxyl and bromo groups. This combination of functional groups allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .

Properties

CAS No.

80399-25-3

Molecular Formula

C22H19BrO4

Molecular Weight

427.3 g/mol

IUPAC Name

(4-acetyloxy-1-bromo-1,2,3,4-tetrahydrobenzo[a]anthracen-3-yl) acetate

InChI

InChI=1S/C22H19BrO4/c1-12(24)26-20-11-19(23)21-17(22(20)27-13(2)25)8-7-16-9-14-5-3-4-6-15(14)10-18(16)21/h3-10,19-20,22H,11H2,1-2H3

InChI Key

UVOQAGPPNJETDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(C2=C(C1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C32)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.